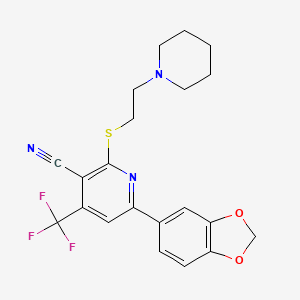
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H20F3N3O2S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality 6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activity
Antimicrobial Properties : Certain derivatives of pyrimidine carbonitriles, including compounds similar to the chemical , have shown promising antimicrobial activities. For instance, some derivatives demonstrated potential in inducing bacterial cell membrane rupture and disintegration, affecting both Gram-positive and Gram-negative bacteria (Bhat & Begum, 2021).
Antifungal Effects : Other similar compounds have been investigated for their antifungal properties. The synthesis of novel heterocyclic compounds, including pyridine-3-carbonitrile derivatives, has been associated with significant antifungal activity, showcasing their potential in this field (Miszke et al., 2008).
Anticancer Research
Potential in Cancer Therapy : Research indicates that certain pyridine-3-carbonitrile derivatives exhibit anticancer properties. This has been observed in various compounds synthesized using similar chemical structures, suggesting their potential application in cancer treatment (Abdel-fattah & Elsayed, 2009).
Inhibitory Effects on Tumor Cells : Some studies have shown that pyridine-3-carbonitrile derivatives can inhibit the growth of tumor cells. This property is particularly evident in certain synthesized compounds that have demonstrated significant efficacy against various human cancer cell lines (Hadiyal et al., 2020).
Molecular Docking Studies
- Target Protein Interactions : Molecular docking studies of pyridine-3-carbonitrile derivatives have been conducted to understand their interaction with target proteins. Such studies are crucial for drug development, as they provide insights into the potential therapeutic applications of these compounds (Flefel et al., 2018).
Novel Synthesis and Characterization
Innovative Synthesis Methods : Research has focused on developing novel synthesis methods for pyridine-3-carbonitrile derivatives. These methods aim to enhance the efficiency and yield of these compounds, which is critical for their application in scientific research (Patil & Mahulikar, 2013).
Characterization and Analysis : The synthesized pyridine-3-carbonitrile derivatives undergo various forms of characterization and analysis, including spectroscopic and X-ray studies, to determine their structure and potential applications (Mekheimer et al., 1997).
特性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c22-21(23,24)16-11-17(14-4-5-18-19(10-14)29-13-28-18)26-20(15(16)12-25)30-9-8-27-6-2-1-3-7-27/h4-5,10-11H,1-3,6-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZOZGZJCWSGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

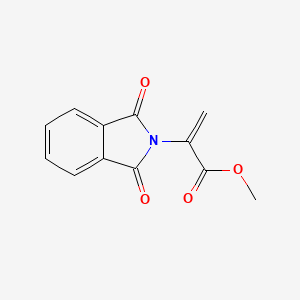

![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)
![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)
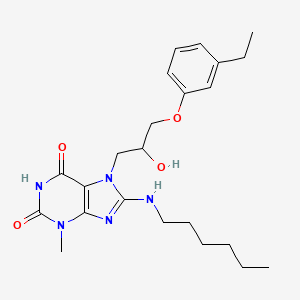
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
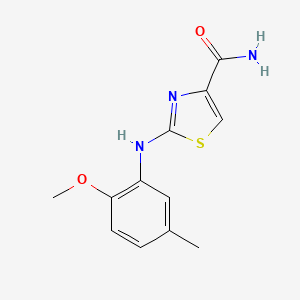
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)
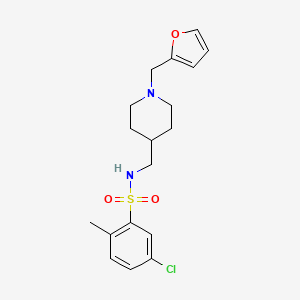
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)